molecular formula C20H21FN2O4 B6499606 2-(4-fluorophenoxy)-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]acetamide CAS No. 953948-82-8

2-(4-fluorophenoxy)-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]acetamide

Cat. No.: B6499606
CAS No.: 953948-82-8
M. Wt: 372.4 g/mol
InChI Key: ZEBWTBIDKVQLOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Fluorophenoxy)-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]acetamide (4-F-PMA) is an N-substituted acetamide with a wide range of applications in scientific research. It is a fluorinated phenoxy-acetamide that has been used in the synthesis of various compounds, as well as in the study of biochemical and physiological effects. It has also been used in the study of the mechanism of action of various drugs, as well as in the development of new drugs.

Scientific Research Applications

2-(4-fluorophenoxy)-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]acetamide has been used in a wide range of scientific research applications. It has been used in the synthesis of various compounds, including drugs, and as an intermediate in the synthesis of other compounds. It has also been used in the study of the mechanism of action of various drugs, as well as in the development of new drugs.

Mechanism of Action

The mechanism of action of 2-(4-fluorophenoxy)-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]acetamide is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes, such as cyclooxygenase and lipoxygenase. It is also believed to bind to certain receptors, such as the serotonin receptor, and to act as a receptor agonist or antagonist.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of cyclooxygenase and lipoxygenase, which are enzymes involved in the formation of prostaglandins and leukotrienes, respectively. It has also been shown to bind to the serotonin receptor and act as a receptor agonist or antagonist. In addition, it has been shown to have anti-inflammatory, anti-oxidant, and anti-cancer properties.

Advantages and Limitations for Lab Experiments

2-(4-fluorophenoxy)-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]acetamide has several advantages for lab experiments. It is relatively easy to synthesize, and its properties can be easily modified by changing the substituents on the phenoxy ring. It also has a wide range of biochemical and physiological effects, making it useful for studying the mechanism of action of various drugs. However, it has some limitations, such as its relatively low solubility in water and its tendency to form complexes with other compounds.

Future Directions

The future directions for 2-(4-fluorophenoxy)-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]acetamide research are numerous. It could be used to develop new drugs with improved efficacy and fewer side effects. It could also be used to develop new compounds for use in drug delivery systems. Additionally, it could be used to study the biochemical and physiological effects of various drugs and to develop new compounds for use in pharmacological research. Finally, it could be used to study the mechanism of action of various drugs and to develop new drugs with improved efficacy and fewer side effects.

Synthesis Methods

2-(4-fluorophenoxy)-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]acetamide can be synthesized in two steps. The first step involves the reaction of 4-fluorophenol with 2-phenylmorpholine in the presence of an acid catalyst such as sulfuric acid. The second step involves the reaction of the intermediate product with ethyl acetate in the presence of a base catalyst such as sodium hydroxide. The resulting product is then purified by recrystallization.

Properties

IUPAC Name

2-(4-fluorophenoxy)-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21FN2O4/c21-16-6-8-17(9-7-16)27-14-19(24)22-12-20(25)23-10-11-26-18(13-23)15-4-2-1-3-5-15/h1-9,18H,10-14H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEBWTBIDKVQLOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1C(=O)CNC(=O)COC2=CC=C(C=C2)F)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.